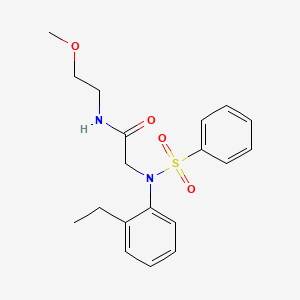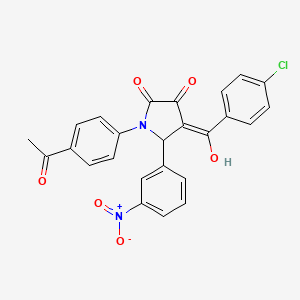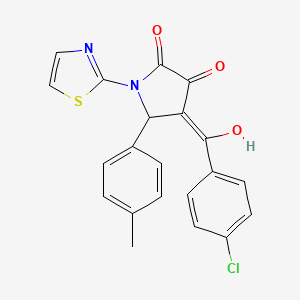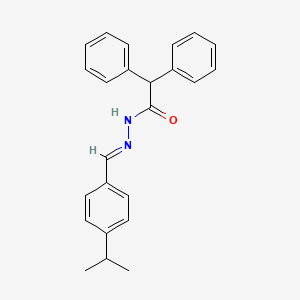
N~2~-(2-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2-ethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EPM-706, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. EPM-706 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Mecanismo De Acción
The mechanism of action of EPM-706 involves the inhibition of the enzyme glycine decarboxylase (GLDC). GLDC is an enzyme that plays a critical role in the one-carbon metabolism pathway, which is essential for cell growth and proliferation. By inhibiting GLDC, EPM-706 disrupts the one-carbon metabolism pathway and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
EPM-706 has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of glycine and serine, which are essential amino acids for cancer cell growth. EPM-706 has also been shown to increase the levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In addition, EPM-706 has been shown to inhibit the activity of the mTOR pathway, which is a critical pathway for cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EPM-706 is its specificity for GLDC. EPM-706 has been shown to selectively inhibit GLDC without affecting other enzymes in the one-carbon metabolism pathway. This specificity makes EPM-706 a valuable tool for studying the role of GLDC in cancer cell growth and proliferation. However, one limitation of EPM-706 is its solubility. EPM-706 has low solubility in water, which can make it difficult to use in some lab experiments.
Direcciones Futuras
There are several future directions for the study of EPM-706. One direction is to investigate the potential of EPM-706 as a therapeutic agent for cancer treatment. Several studies have shown promising results in preclinical models, and further studies are needed to determine the safety and efficacy of EPM-706 in human clinical trials. Another direction is to investigate the role of GLDC in other diseases, such as neurodegenerative disorders. GLDC has been implicated in the pathogenesis of several neurodegenerative disorders, and EPM-706 may be a useful tool for studying the role of GLDC in these diseases. Finally, further studies are needed to investigate the potential of EPM-706 in combination with other anti-cancer agents. Combination therapy has been shown to be effective in cancer treatment, and EPM-706 may have synergistic effects with other agents.
Aplicaciones Científicas De Investigación
EPM-706 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. EPM-706 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, EPM-706 has been shown to inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-16-9-7-8-12-18(16)21(15-19(22)20-13-14-25-2)26(23,24)17-10-5-4-6-11-17/h4-12H,3,13-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXDRYDYBBYAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3916984.png)
![N-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3916997.png)


![3-ethyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917024.png)
![N-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917033.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917039.png)

![2-[(4-benzoylpiperazin-1-yl)methyl]phenol](/img/structure/B3917052.png)


![2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917088.png)
![3-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3917092.png)
![N~1~-cyclopentyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3917103.png)
